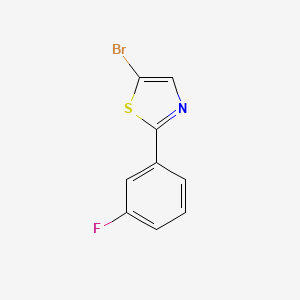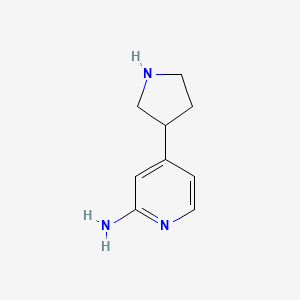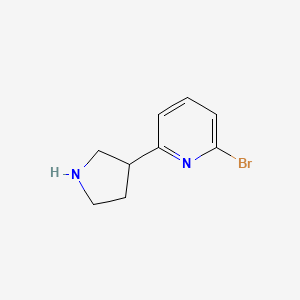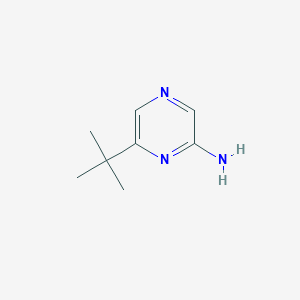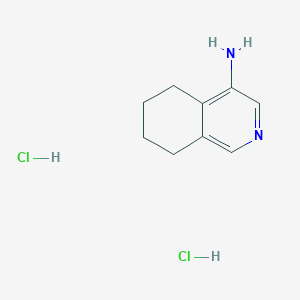![molecular formula C25H29ClN4O3S B1650318 2-[1-morpholin-4-yl-3-(2-oxopyrrolidin-1-yl)propan-2-yl]sulfanyl-3-phenylquinazolin-4-one hydrochloride CAS No. 117063-97-5](/img/structure/B1650318.png)
2-[1-morpholin-4-yl-3-(2-oxopyrrolidin-1-yl)propan-2-yl]sulfanyl-3-phenylquinazolin-4-one hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[1-morpholin-4-yl-3-(2-oxopyrrolidin-1-yl)propan-2-yl]sulfanyl-3-phenylquinazolin-4-one hydrochloride is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core, a morpholinylmethyl group, a pyrrolidinyl group, and a phenyl group. It is often used in scientific research due to its potential biological and pharmacological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-morpholin-4-yl-3-(2-oxopyrrolidin-1-yl)propan-2-yl]sulfanyl-3-phenylquinazolin-4-one hydrochloride typically involves multiple steps:
Formation of the Quinazolinone Core: This step involves the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the Morpholinylmethyl Group: This is achieved through nucleophilic substitution reactions where the quinazolinone core reacts with morpholine derivatives.
Attachment of the Pyrrolidinyl Group: This step involves the reaction of the intermediate compound with pyrrolidinone under specific conditions.
Addition of the Phenyl Group: This is typically done through Friedel-Crafts acylation or alkylation reactions.
Formation of the Monohydrochloride Salt: The final step involves the reaction of the compound with hydrochloric acid to form the monohydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholinyl and pyrrolidinyl groups.
Reduction: Reduction reactions can occur at the quinazolinone core and the phenyl group.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the phenyl and quinazolinone moieties.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Reagents such as halogenating agents, nucleophiles, and electrophiles under controlled temperature and pressure.
Major Products
The major products formed from these reactions include various derivatives of the original compound, which may possess different biological or chemical properties.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the development of new materials and catalysts.
Biology
In biological research, it is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It is used in assays to investigate enzyme inhibition and receptor binding.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic effects. It is investigated for its activity against various diseases, including cancer, bacterial infections, and neurological disorders.
Industry
In the industrial sector, this compound is used in the development of new pharmaceuticals and agrochemicals. It is also employed in the synthesis of specialty chemicals and advanced materials.
作用机制
The mechanism of action of 2-[1-morpholin-4-yl-3-(2-oxopyrrolidin-1-yl)propan-2-yl]sulfanyl-3-phenylquinazolin-4-one hydrochloride involves its interaction with specific molecular targets. It may inhibit certain enzymes or bind to specific receptors, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 4(3H)-Quinazolinone, 2-((1-(4-morpholinylmethyl)-2-(2-oxo-1-pyrrolidinyl)ethyl)thio)-3-phenyl-
- 4(3H)-Quinazolinone, 2-((1-(4-piperidinylmethyl)-2-(2-oxo-1-pyrrolidinyl)ethyl)thio)-3-phenyl-
- 4(3H)-Quinazolinone, 2-((1-(4-morpholinylmethyl)-2-(2-oxo-1-pyrrolidinyl)ethyl)thio)-3-(4-methylphenyl)-
Uniqueness
The uniqueness of 2-[1-morpholin-4-yl-3-(2-oxopyrrolidin-1-yl)propan-2-yl]sulfanyl-3-phenylquinazolin-4-one hydrochloride lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various fields of research and industry.
属性
CAS 编号 |
117063-97-5 |
|---|---|
分子式 |
C25H29ClN4O3S |
分子量 |
501 g/mol |
IUPAC 名称 |
2-[1-morpholin-4-yl-3-(2-oxopyrrolidin-1-yl)propan-2-yl]sulfanyl-3-phenylquinazolin-4-one;hydrochloride |
InChI |
InChI=1S/C25H28N4O3S.ClH/c30-23-11-6-12-28(23)18-20(17-27-13-15-32-16-14-27)33-25-26-22-10-5-4-9-21(22)24(31)29(25)19-7-2-1-3-8-19;/h1-5,7-10,20H,6,11-18H2;1H |
InChI 键 |
PPQKIBMTMBBZDT-UHFFFAOYSA-N |
SMILES |
C1CC(=O)N(C1)CC(CN2CCOCC2)SC3=NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5.Cl |
规范 SMILES |
C1CC(=O)N(C1)CC(CN2CCOCC2)SC3=NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzamide, N-[thioxo(1H-1,2,4-triazol-3-ylamino)methyl]-](/img/structure/B1650236.png)
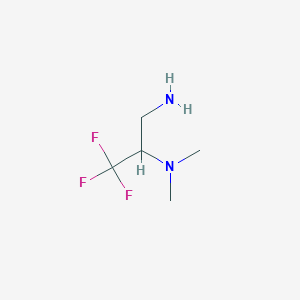
![2-[[4-(1,3-Benzodioxol-5-ylmethoxy)phenyl]methylamino]-2-methylpropan-1-ol;hydrochloride](/img/structure/B1650238.png)
![1-[(7-Methoxy-1,3-benzodioxol-5-yl)methyl]piperazine;oxalic acid](/img/structure/B1650240.png)
![1-[(2-Fluorophenyl)methyl]piperazine;oxalic acid](/img/structure/B1650242.png)
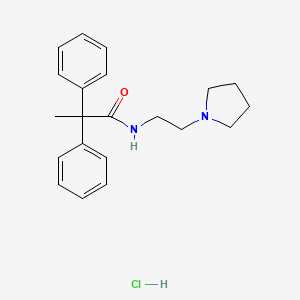
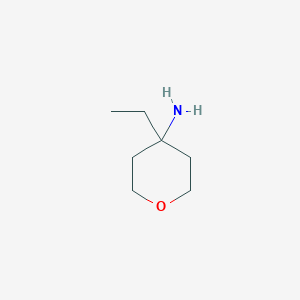
![1H-Benzimidazole, 5-chloro-2-[(2,4-dinitrophenyl)thio]-](/img/structure/B1650249.png)
![Benzoic acid, 3-[(1E)-3-methoxy-3-oxo-1-propenyl]-](/img/structure/B1650250.png)
